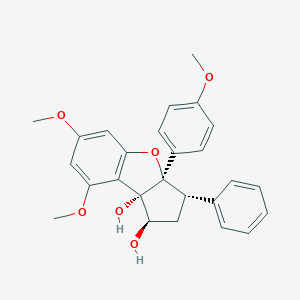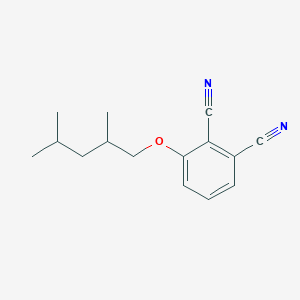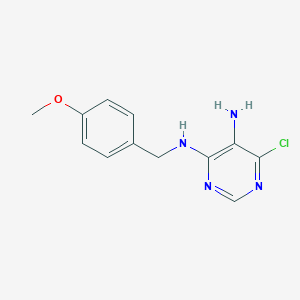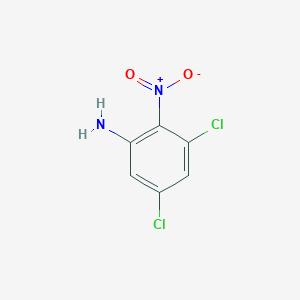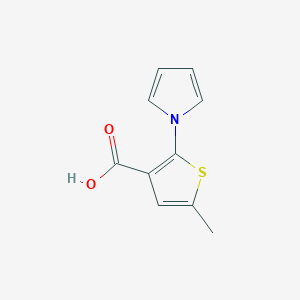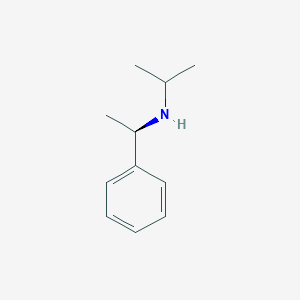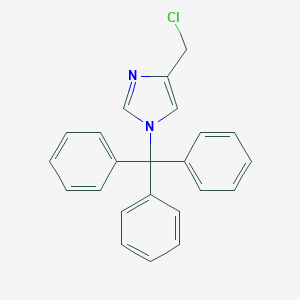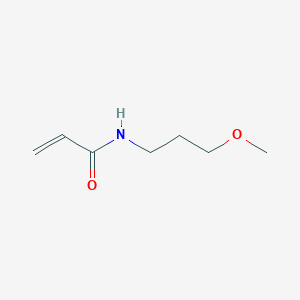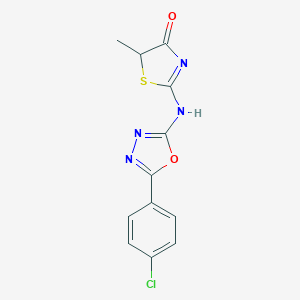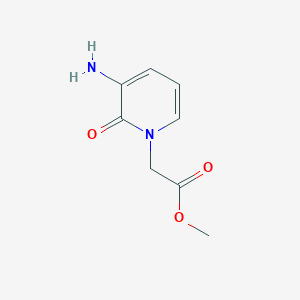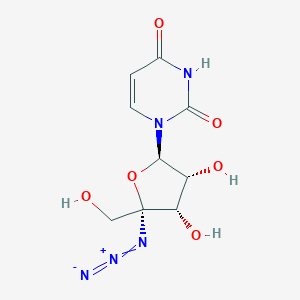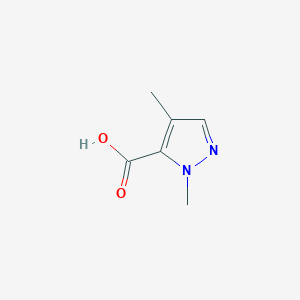![molecular formula C6H8N4O B190107 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol CAS No. 197355-89-8](/img/structure/B190107.png)
1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol, also known as PTE, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PTE has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the immune response.
Efectos Bioquímicos Y Fisiológicos
1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol is its relatively simple synthesis method, which makes it easy to obtain for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol. One area of interest is the development of 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol's neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol and its potential applications in other areas of medicine.
Métodos De Síntesis
1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol can be synthesized through a variety of methods, including the reaction of 1,2,4-triazole with ethyl bromoacetate followed by hydrolysis and reduction. Another method involves the reaction of 3-aminopyrazole with ethyl chloroacetate, followed by cyclization and reduction.
Aplicaciones Científicas De Investigación
1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of areas. One area of interest is cancer treatment, as 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol has been shown to inhibit the growth of cancer cells in vitro. Other studies have focused on 1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol's potential as an anti-inflammatory agent, with promising results.
Propiedades
Número CAS |
197355-89-8 |
|---|---|
Nombre del producto |
1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol |
Fórmula molecular |
C6H8N4O |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-(5H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol |
InChI |
InChI=1S/C6H8N4O/c11-4-2-6-9-8-5-1-3-7-10(5)6/h1,3,7,11H,2,4H2 |
Clave InChI |
BNXDQWSRTAEOHO-UHFFFAOYSA-N |
SMILES |
C1=CNN2C1=NN=C2CCO |
SMILES canónico |
C1=CNN2C1=NN=C2CCO |
Sinónimos |
1H-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)
